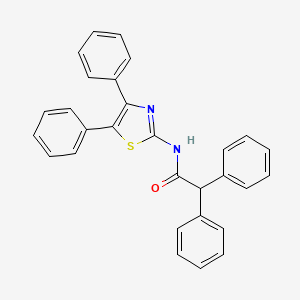![molecular formula C12H15Cl2NO B5213652 [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5213652.png)
[1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol, also known as DCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of benzyl alcohol and pyrrolidine, and its unique chemical structure has been found to exhibit a range of interesting properties. In
Wissenschaftliche Forschungsanwendungen
[1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol has been studied extensively for its potential therapeutic applications. It has been found to exhibit antiviral, antifungal, and antibacterial properties. This compound has also been shown to have potential as a treatment for addiction, as it has been found to reduce drug-seeking behavior in animal models.
Wirkmechanismus
The mechanism of action of [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol is not fully understood. However, it is believed that it acts by modulating the activity of certain neurotransmitter systems in the brain. Specifically, it has been found to affect the activity of dopamine, glutamate, and GABA receptors.
Biochemical and Physiological Effects:
[1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of certain microorganisms, and reduce drug-seeking behavior in animal models. Additionally, it has been found to have potential as a treatment for certain neurological disorders, such as Parkinson's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, so there is a large body of literature available on its properties and potential applications. However, one limitation of using [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are many potential future directions for research on [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol. One area of interest is its potential as a treatment for addiction. Additionally, there is interest in exploring its potential as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Further research is also needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol involves the reaction of 2,6-dichlorobenzyl chloride with pyrrolidine in the presence of sodium hydroxide. The resulting product is then reduced with sodium borohydride to yield [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol. This method has been optimized to produce high yields of [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol with high purity.
Eigenschaften
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-4-1-5-12(14)10(11)7-15-6-2-3-9(15)8-16/h1,4-5,9,16H,2-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRXPNFRMJAWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C=CC=C2Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(2,6-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5213573.png)
![4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5213574.png)
![2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5213579.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-1-piperidinamine](/img/structure/B5213591.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylethanediamide](/img/structure/B5213595.png)
![4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5213597.png)

![1-acetyl-4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5213607.png)
![5-{[(2-furylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213625.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5213630.png)
![1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine](/img/structure/B5213637.png)

![4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5213658.png)
